molecular formula C7H3BrClNS B1265946 4-Bromo-3-chlorophenyl isothiocyanate CAS No. 32118-33-5

4-Bromo-3-chlorophenyl isothiocyanate

Cat. No.: B1265946
CAS No.: 32118-33-5
M. Wt: 248.53 g/mol
InChI Key: NYJNWHXQEZOISL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chlorophenyl isothiocyanate can be synthesized through the reaction of 4-bromo-3-chloroaniline with thiophosgene (CSCl₂) under controlled conditions . The reaction typically involves the following steps:

    Dissolution: Dissolve 4-bromo-3-chloroaniline in an appropriate solvent such as dichloromethane.

    Addition: Slowly add thiophosgene to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.

    Stirring: Stir the reaction mixture for several hours at room temperature to ensure complete conversion.

    Isolation: Isolate the product by filtration and purify it through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed by the reaction with primary or secondary amines.

    Thiocarbamate Derivatives: Formed by the reaction with alcohols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2-chloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJNWHXQEZOISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865621
Record name 1-Bromo-2-chloro-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32118-33-5, 98041-69-1
Record name Isothiocyanic acid, 4-bromo-3-chlorophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032118335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-chlorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32118-33-5
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